molecular formula C19H22ClNO2 B4565081 3-chloro-4-methyl-N-[2-(4-propylphenoxy)ethyl]benzamide

3-chloro-4-methyl-N-[2-(4-propylphenoxy)ethyl]benzamide

Cat. No.: B4565081
M. Wt: 331.8 g/mol
InChI Key: BWOBLLOAZSWPJY-UHFFFAOYSA-N
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Description

3-chloro-4-methyl-N-[2-(4-propylphenoxy)ethyl]benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a chloro group, a methyl group, and a propylphenoxyethyl group attached to the benzamide core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-methyl-N-[2-(4-propylphenoxy)ethyl]benzamide typically involves a multi-step process. One common method includes the following steps:

    Preparation of 3-chloro-4-methylbenzoic acid: This can be achieved by chlorination of 4-methylbenzoic acid using thionyl chloride.

    Formation of 3-chloro-4-methylbenzoyl chloride: The 3-chloro-4-methylbenzoic acid is then converted to its corresponding acyl chloride using reagents like oxalyl chloride.

    Reaction with 2-(4-propylphenoxy)ethylamine: The 3-chloro-4-methylbenzoyl chloride is reacted with 2-(4-propylphenoxy)ethylamine in the presence of a base such as triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-methyl-N-[2-(4-propylphenoxy)ethyl]benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding sulfoxides or sulfones and reduction to form amines or alcohols.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Substitution: Formation of substituted benzamides.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

3-chloro-4-methyl-N-[2-(4-propylphenoxy)ethyl]benzamide is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying the interaction of benzamides with biological targets.

    Medicine: Investigating potential therapeutic effects and mechanisms of action.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-4-methyl-N-[2-(4-propylphenoxy)ethyl]benzamide involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-4-methyl-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
  • 3-chloro-4-methyl-N-[2-(4-methoxyphenyl)ethyl]benzamide
  • 3-chloro-4-methyl-N-[2-(4-ethylphenyl)ethyl]benzamide

Uniqueness

3-chloro-4-methyl-N-[2-(4-propylphenoxy)ethyl]benzamide is unique due to the presence of the propylphenoxyethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific research applications where these unique properties are desired.

Properties

IUPAC Name

3-chloro-4-methyl-N-[2-(4-propylphenoxy)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClNO2/c1-3-4-15-6-9-17(10-7-15)23-12-11-21-19(22)16-8-5-14(2)18(20)13-16/h5-10,13H,3-4,11-12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWOBLLOAZSWPJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)OCCNC(=O)C2=CC(=C(C=C2)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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